![molecular formula C18H12ClFN2O3 B2413430 6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one CAS No. 941972-83-4](/img/structure/B2413430.png)
6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP belongs to the class of pyridazine derivatives and has been shown to possess a range of biological activities.
Applications De Recherche Scientifique
Antitumor Activity
Research indicates that pyridazinone derivatives, such as 6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one, show promise in antitumor applications. A study by Qin et al. (2020) synthesized novel pyridazinone derivatives and tested their inhibitory activity against certain cancer cells, demonstrating their potential in cancer treatment.
Structure Analysis and DFT Calculations
In the field of medicinal chemistry, heterocyclic compounds like pyridazine analogs are significant. A study by Sallam et al. (2021) involved the synthesis of such compounds and their structural elucidation, highlighting their pharmaceutical importance.
HIV-1 Reverse Transcriptase Inhibitors
Heinisch et al. (1996) synthesized a series of pyridazino[3,4-b][1,5]benzodiazepin-5-ones that were screened as potential inhibitors of the human immunodeficiency virus type 1 reverse transcriptase. This indicates the potential use of pyridazinone derivatives in antiviral therapy (Heinisch et al., 1996).
Corrosion Inhibition
Pyridazine derivatives have been studied for their potential as corrosion inhibitors. Mashuga et al. (2017) investigated new pyridazine derivatives for the inhibition of mild steel corrosion, demonstrating the diverse applications of these compounds beyond biomedical fields (Mashuga et al., 2017).
Analgesic and Anti-inflammatory Activity
Duendar et al. (2007) explored the analgesic and anti-inflammatory properties of pyridazinone derivatives. They synthesized new compounds and assessed their in vivo activities, contributing to the development of new therapeutics in pain and inflammation management (Duendar et al., 2007).
Antifungal Activity
Siddiqui et al. (2008) conducted a study on the antifungal activity of 6-substituted-phenyl-2-{[(4'-substituted phenyl-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one derivatives, revealing the potential of pyridazinone derivatives in combating fungal infections (Siddiqui et al., 2008).
Propriétés
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O3/c19-13-2-1-3-14(20)12(13)9-22-18(23)7-5-15(21-22)11-4-6-16-17(8-11)25-10-24-16/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAZIIGPOCZBEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




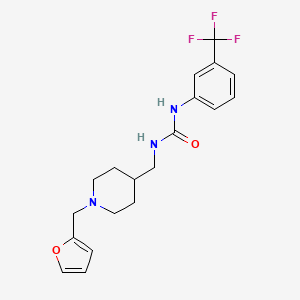
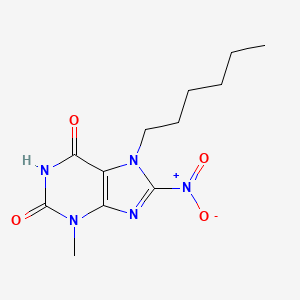
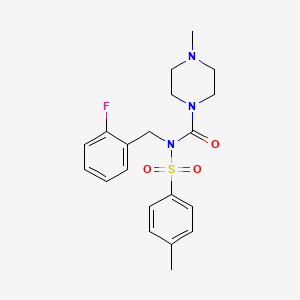
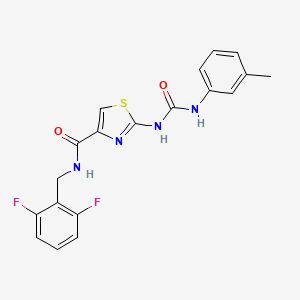
![4-Benzylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2413361.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2413363.png)
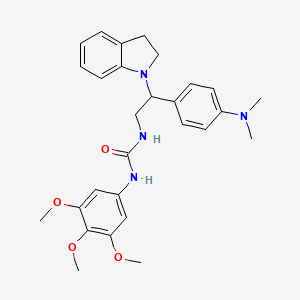
![N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2413366.png)
![2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2413367.png)
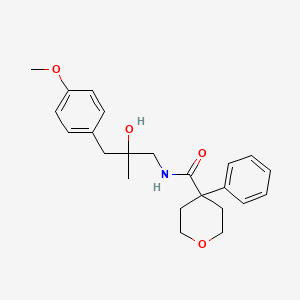
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2413369.png)